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Compound of Interest

Compound Name: Ethyl Pyridazine-4-carboxylate

Cat. No.: B1337446

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of the structure-activity relationships (SAR) of pyridazine analogs, a class
of heterocyclic compounds with diverse pharmacological activities. This document summarizes
quantitative data, details experimental protocols for key assays, and visualizes relevant
signaling pathways to facilitate the rational design of novel pyridazine-based therapeutic
agents.

The pyridazine nucleus is recognized as a "privileged scaffold” in medicinal chemistry due to its
presence in numerous biologically active compounds. Its derivatives have shown a wide
spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and
kinase inhibitory activities.[1] Understanding the relationship between the chemical structure of
these analogs and their biological activity is crucial for the development of more potent and
selective drugs.

Comparative Anticancer Activity of 3,6-Disubstituted
Pyridazine Analogs

A series of 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated for
their in vitro anticancer activity against various human cancer cell lines. The following table
summarizes the structure-activity relationship of these analogs, highlighting the impact of
different substituents on their potency against breast cancer cell lines (T-47D and MDA-MB-
231) and their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of
the cell cycle.[2]
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MDA-MB-
T-47D ICso CDK2 ICso
Compound Rt R2 (UM2] 231 ICso (W2]
V] n
(UM)[2]
4-
1lle 4-morpholinyl  3.11+0.10 4.18 +0.13 151 +£6.16
fluorophenyl
4-
11h 4-morpholinyl  1.89 + 0.06 2.44 £ 0.08 43.8+1.79
chlorophenyl
4-
11l methoxyphen  4-morpholinyl  1.15 +0.04 1.30+0.04 55.6 + 2.27
vl
4-
11m 4-morpholinyl  0.43 + 0.01 0.99 £0.03 20.1+0.82
methylphenyl

SAR Analysis: The data indicates that the nature of the substituent at the R position
significantly influences the anticancer activity. A general trend observed is that electron-
donating groups at the para position of the phenyl ring enhance the cytotoxic and CDK2
inhibitory activities. For instance, the compound with a methyl group (11m) exhibited the
highest potency against both breast cancer cell lines and CDK2. The presence of a morpholinyl
group at the R2 position appears to be favorable for activity.

Comparative Antimicrobial Activity of Pyridazinone
Analogs

Several novel pyridazinone derivatives have been synthesized and screened for their
antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The
minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial
potency. The table below presents the MIC values for a series of pyridazinone analogs,
demonstrating the impact of substitutions on their antibacterial efficacy.[3]
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S. aureus ) P. A.
E. coli MIC _ .
Compound R (MRSA) MIC (UME3] aeruginosa baumannii
M
(MM)[3] MIC (UM)[3]  MIC (UM)[3]
4-
3 4.52 >36.21 >36.21 >36.21
chlorophenyl
4-
7 7.8 7.8 15.6 7.8
bromophenyl
2,4-
13 dichlorophen 8.92 17.84 7.48 3.74
vl

SAR Analysis: The antimicrobial activity of these pyridazinone derivatives is influenced by the
substitution pattern on the phenyl ring. Compound 13, with a 2,4-dichlorophenyl substituent,
demonstrated the most potent activity against Acinetobacter baumannii and Pseudomonas
aeruginosa. Compound 7, bearing a 4-bromophenyl group, showed broad-spectrum activity
against all tested strains. In contrast, compound 3, with a 4-chlorophenyl group, was most
effective against methicillin-resistant Staphylococcus aureus (MRSA).

Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the pyridazine analogs against cancer cell lines such as HCT-
116 and MCF-7 is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide (MTT) assay.[4][5]

Procedure:

o Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 103 to 1 x 10* cells/well
and incubated for 24 hours to allow for cell attachment.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds (typically ranging from 0.01 to 100 uM) and incubated for a further 48-72 hours.
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o MTT Addition: After the incubation period, 20 uL of MTT solution (5 mg/mL in phosphate-
buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

e Formazan Solubilization: The medium is removed, and 150 pL of dimethyl sulfoxide (DMSO)
is added to each well to dissolve the formazan crystals.

e Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader.

e ICso Determination: The half-maximal inhibitory concentration (ICso) is calculated from the
dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)

The minimum inhibitory concentration (MIC) of the pyridazine analogs against various bacterial
strains is determined using the broth microdilution method according to the Clinical and
Laboratory Standards Institute (CLSI) guidelines.

Procedure:

o Compound Preparation: A stock solution of each test compound is prepared in a suitable
solvent (e.g., DMSO). Serial twofold dilutions are then prepared in Mueller-Hinton Broth
(MHB) in a 96-well microtiter plate.

e Inoculum Preparation: Bacterial strains are grown overnight, and the inoculum is prepared to
a final concentration of approximately 5 x 10> colony-forming units (CFU)/mL in MHB.

 Inoculation: Each well containing the serially diluted compound is inoculated with the
bacterial suspension.

e Incubation: The plates are incubated at 37°C for 18-24 hours.

o MIC Determination: The MIC is defined as the lowest concentration of the compound that
completely inhibits visible bacterial growth.

In Vitro Kinase Inhibitory Assay (e.g., VEGFR-2)
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The inhibitory activity of pyridazine analogs against specific kinases, such as Vascular
Endothelial Growth Factor Receptor 2 (VEGFR-2), is determined using in vitro kinase assay
kits.[6][7]

Procedure:

o Reaction Mixture Preparation: A reaction mixture containing the kinase buffer, the peptide
substrate (e.g., poly(Glu,Tyr) 4:1), and ATP is prepared.

« Inhibitor Addition: The test compounds at various concentrations are added to the wells of a
microplate, along with a vehicle control (DMSO).

» Enzyme Addition: The VEGFR-2 enzyme is added to all wells to initiate the kinase reaction,
except for the "no enzyme" control wells.

 Incubation: The plate is incubated at 30°C for a specified period (e.g., 45 minutes) to allow
for phosphorylation of the substrate.

» Detection: The kinase reaction is stopped, and the amount of ADP produced (which is
proportional to kinase activity) is measured using a luminescence-based detection reagent
(e.g., Kinase-Glo®).

e |ICso Determination: The ICso value is determined by plotting the percentage of inhibition
against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualizations

The biological effects of many pyridazine analogs are mediated through their interaction with
key signaling pathways involved in cell growth, proliferation, and survival. The following
diagrams, generated using the DOT language, illustrate simplified representations of the
VEGFR-2, EGFR, and JNK signaling pathways, which are common targets for pyridazine-
based inhibitors.
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Caption: Simplified VEGFR-2 signaling pathway.
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Caption: Simplified EGFR signaling pathway.
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Caption: Simplified JNK signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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